![molecular formula C21H22N4O3S B2803919 3-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]-2-sulfanylidene-1H-quinazolin-4-one CAS No. 422528-74-3](/img/no-structure.png)
3-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]-2-sulfanylidene-1H-quinazolin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]-2-sulfanylidene-1H-quinazolin-4-one” is a complex organic molecule. It contains a piperazine ring, which is a common feature in many pharmaceuticals and other active compounds . The molecule also contains a methoxyphenyl group, which is a common substituent in many organic compounds .
Wissenschaftliche Forschungsanwendungen
Stability Studies
One key area of research focuses on the stability of this quinazoline derivative under stress conditions, such as high temperature, light, and oxidants. It has been found stable to UV radiation, elevated temperatures, and oxidants, but unstable to hydrolysis in alkaline and acidic environments. This stability profile is crucial for the development of pharmaceutical substances as it influences the preparation of regulatory documents for new drugs (Gendugov et al., 2021).
Antimicrobial Activity
Research into the antimicrobial properties of quinazoline derivatives incorporating various substituted piperazines and piperidines has shown some compounds to exhibit notable activity against a range of bacterial and fungal strains. This suggests potential for these derivatives as novel antimicrobial agents, contributing to the ongoing search for new treatments against resistant microbial species (Patel et al., 2012).
Corrosion Inhibition
Quinazoline derivatives, including those with piperazine substitutions, have also been investigated for their corrosion inhibition properties on mild steel in acidic environments. These compounds form protective films on the steel surface, significantly reducing corrosion. Such findings have implications for the development of new corrosion inhibitors in industrial applications (Chen et al., 2021).
Antihypertensive Properties
Furthermore, certain quinazoline derivatives have been evaluated for their antihypertensive and α1-adrenoceptor antagonistic effects, showcasing potential as treatments for hypertension and related cardiovascular conditions. These studies provide insights into the therapeutic applications of quinazoline derivatives and their mechanism of action in cardiovascular pharmacology (Tsai et al., 2001).
Synthesis and Quality Control
The synthesis and development of quality control methods for these compounds are critical for their application and commercialization. Efforts have been made to streamline the synthesis processes and establish quality standards for these derivatives, ensuring their purity and consistency for further studies and applications (Danylchenko et al., 2018).
Wirkmechanismus
Target of Action
The primary targets of this compound are alpha1-adrenergic receptors (α1-AR) . These receptors are a class of G-protein-coupled receptors (GPCRs) and are among the most studied . They play a crucial role in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate .
Mode of Action
The compound interacts with its targets, the α1-ARs, which are also targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine .
Biochemical Pathways
The α1-ARs are associated with numerous neurodegenerative and psychiatric conditions . Therefore, the compound’s interaction with these receptors can potentially affect various biochemical pathways related to these conditions.
Pharmacokinetics
The compound’s absorption, distribution, metabolism, and excretion (ADME) properties are crucial for its bioavailability .
Result of Action
The molecular and cellular effects of the compound’s action are likely to be related to its interaction with α1-ARs . Given the role of these receptors in various neurological conditions, the compound could potentially have therapeutic effects in these areas .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For instance, storage conditions can affect the stability of similar compounds . .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]-2-sulfanylidene-1H-quinazolin-4-one' involves the condensation of 2-amino-3-(2-methoxyphenyl)quinazolin-4(3H)-one with 2-oxo-2-(piperazin-1-yl)ethyl hydrogen sulfide followed by cyclization to form the final product.", "Starting Materials": [ "2-amino-3-(2-methoxyphenyl)quinazolin-4(3H)-one", "2-oxo-2-(piperazin-1-yl)ethyl hydrogen sulfide" ], "Reaction": [ "Step 1: 2-amino-3-(2-methoxyphenyl)quinazolin-4(3H)-one is reacted with 2-oxo-2-(piperazin-1-yl)ethyl hydrogen sulfide in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) to form the intermediate 3-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]-2-thioxo-2,3-dihydroquinazolin-4-one.", "Step 2: The intermediate is then cyclized by heating with a suitable oxidizing agent such as iodine in the presence of a base like sodium bicarbonate in a solvent like acetic acid to form the final product, 3-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]-2-sulfanylidene-1H-quinazolin-4-one." ] } | |
CAS-Nummer |
422528-74-3 |
Molekularformel |
C21H22N4O3S |
Molekulargewicht |
410.49 |
IUPAC-Name |
3-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]-2-sulfanylidene-1H-quinazolin-4-one |
InChI |
InChI=1S/C21H22N4O3S/c1-28-18-9-5-4-8-17(18)23-10-12-24(13-11-23)19(26)14-25-20(27)15-6-2-3-7-16(15)22-21(25)29/h2-9H,10-14H2,1H3,(H,22,29) |
InChI-Schlüssel |
OGPZYOTUTBKMLS-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)CN3C(=O)C4=CC=CC=C4NC3=S |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



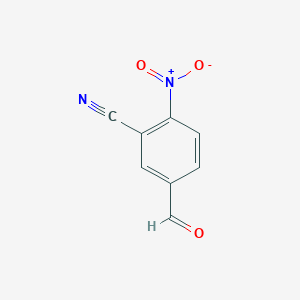
![6-Benzyl-2-(4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2803840.png)
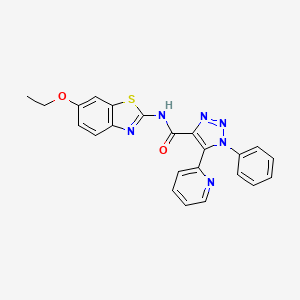
![7-Chloro-1-(4-isopropylphenyl)-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2803845.png)
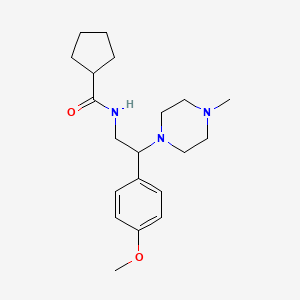
![1-phenyl-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)cyclopropanecarboxamide](/img/structure/B2803847.png)
![N-(3-chloro-4-methoxyphenyl)-2-[4-(4-methylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]acetamide](/img/structure/B2803849.png)
![2-((1-(3-(benzo[d][1,3]dioxol-5-yloxy)-2-hydroxypropyl)piperidin-4-yl)methyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2803850.png)
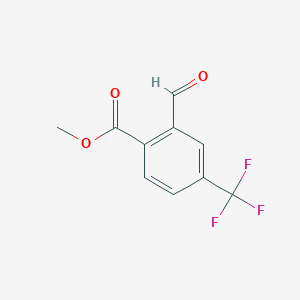
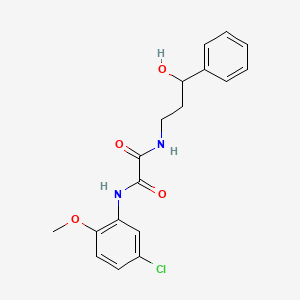
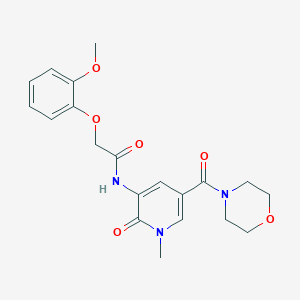
![1-(4-fluorobenzyl)-3'-(3-fluoro-4-methylphenyl)-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione](/img/structure/B2803857.png)
![5-(Quinolin-8-ylsulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2803858.png)
![3-[(2S)-piperidin-2-yl]-1-(2,3,4-trifluorobenzoyl)azetidin-3-ol](/img/structure/B2803859.png)